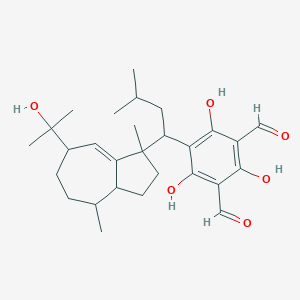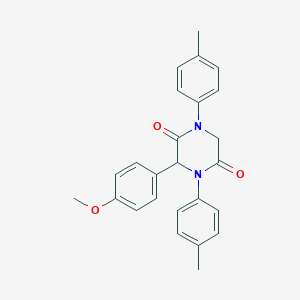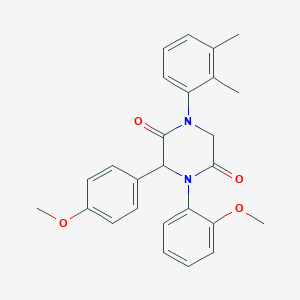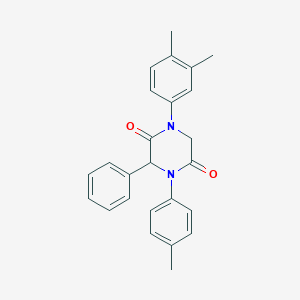
1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperazinedione derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione A is not fully understood. However, it has been suggested that its anti-tumor effects are mediated through the inhibition of cell proliferation and induction of apoptosis. Its anti-inflammatory effects are thought to be due to the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound A has been shown to modulate various biochemical and physiological processes. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione A in lab experiments are its high potency and selectivity towards its biological targets. Its synthetic route is well-established, and it can be easily synthesized in large quantities. However, its limitations include its poor solubility in water, which may affect its bioavailability. Furthermore, its mechanism of action is not fully understood, which may limit its clinical applications.
未来方向
There are several future directions for the research of 1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione A. Firstly, its mechanism of action needs to be further elucidated to understand its therapeutic potential fully. Secondly, its pharmacokinetics and pharmacodynamics need to be studied to optimize its dosage and administration. Thirdly, its efficacy and safety need to be evaluated in clinical trials to determine its potential as a therapeutic agent. Finally, its structure-activity relationship needs to be explored to design more potent and selective derivatives.
In conclusion, this compound A is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been optimized, and its mechanism of action has been partially elucidated. Further research is needed to fully understand its therapeutic potential and optimize its clinical applications.
合成方法
The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione A involves the reaction of 3,4-dimethylbenzaldehyde, 4-methylbenzaldehyde, and phenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to cyclization to yield this compound A. This synthesis method has been optimized to achieve high yields and purity of this compound A.
科学研究应用
1-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-3-phenyl-2,5-piperazinedione A has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Its potential therapeutic applications have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound A inhibits the growth of cancer cells, reduces oxidative stress, and suppresses inflammation. In vivo studies have demonstrated its anti-tumor effects in animal models of cancer.
属性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-4-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-9-12-21(13-10-17)27-23(28)16-26(22-14-11-18(2)19(3)15-22)25(29)24(27)20-7-5-4-6-8-20/h4-15,24H,16H2,1-3H3 |
InChI 键 |
VJWHVVRSUPIOCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


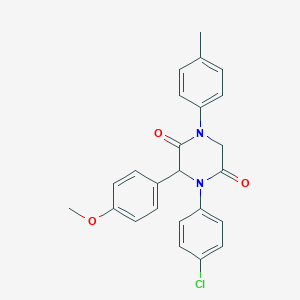


![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
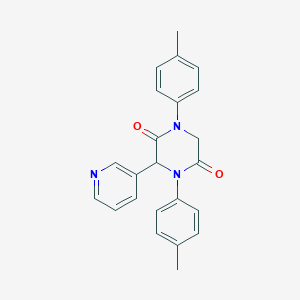
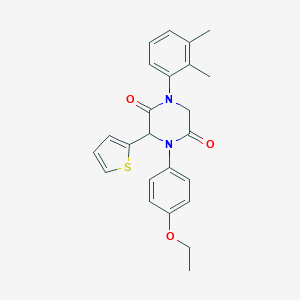
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
